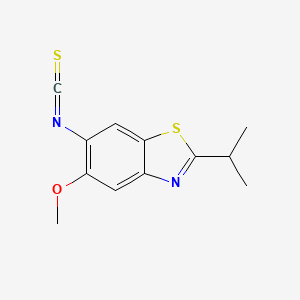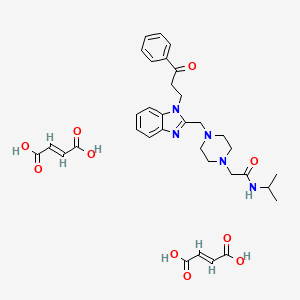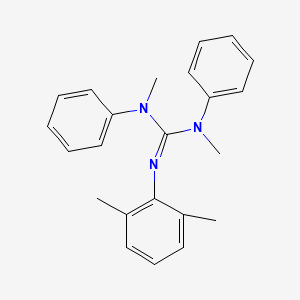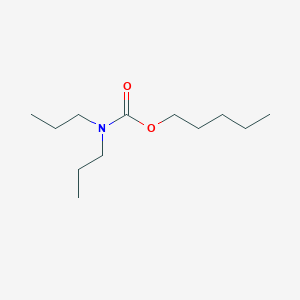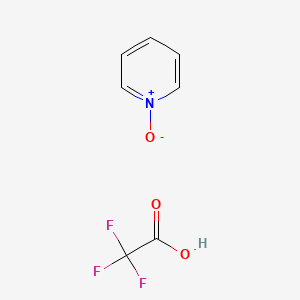
Trifluoroacetic acid--1-oxo-1lambda~5~-pyridine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) is a chemical compound that combines the properties of trifluoroacetic acid and a pyridine derivative. Trifluoroacetic acid is known for its strong acidity and is widely used in organic chemistry. The pyridine derivative in this compound adds unique characteristics that make it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trifluoroacetic acid is typically prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve:
Electrofluorination: CH₃COCl + 4 HF → CF₃COF + 3 H₂ + HCl
Hydrolysis: CF₃COF + H₂O → CF₃COOH + HF
An older method involves the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups into the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) exerts its effects involves its strong acidity and the electron-withdrawing properties of the trifluoromethyl group. These characteristics enhance the compound’s reactivity and stability. The pyridine ring can interact with various molecular targets, influencing pathways involved in chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: Known for its strong acidity and used in organic synthesis.
Pyridine: A basic heterocyclic compound used as a solvent and reagent in organic chemistry.
Trifluoroethanol: A fluorinated alcohol with unique solvent properties.
Uniqueness
Trifluoroacetic acid–1-oxo-1lambda~5~-pyridine (1/1) is unique due to the combination of trifluoroacetic acid’s strong acidity and the versatile reactivity of the pyridine ring. This dual functionality makes it valuable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
58851-55-1 |
|---|---|
Molekularformel |
C7H6F3NO3 |
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H5NO.C2HF3O2/c7-6-4-2-1-3-5-6;3-2(4,5)1(6)7/h1-5H;(H,6,7) |
InChI-Schlüssel |
IKPRVRINEQVWLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


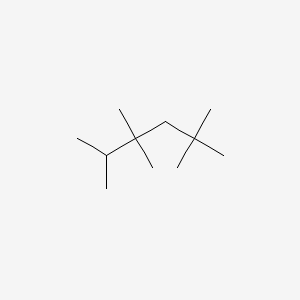


![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)


